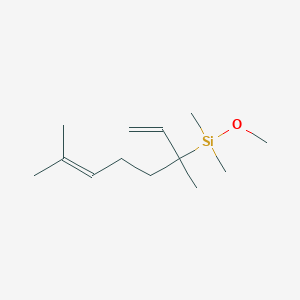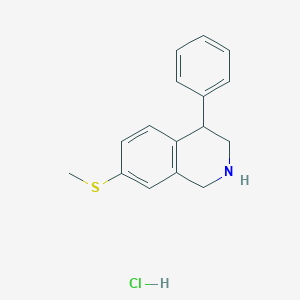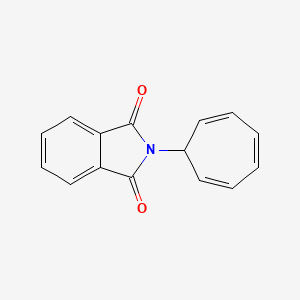
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with an isoindole-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with isoindole-1,3-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as selenium dioxide, which facilitates the oxidation of cycloheptatriene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can modulate dopamine receptors, influencing neurological pathways and potentially offering therapeutic benefits in conditions like Parkinson’s disease . The compound’s structure allows it to interact with various enzymes and receptors, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropone: A related compound with a similar cycloheptatriene ring structure but differing in functional groups.
Uniqueness
2-Cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione is unique due to its combination of the cycloheptatriene ring and isoindole-1,3-dione moiety
Propriétés
Numéro CAS |
92497-80-8 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-cyclohepta-2,4,6-trien-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c17-14-12-9-5-6-10-13(12)15(18)16(14)11-7-3-1-2-4-8-11/h1-11H |
Clé InChI |
FFRBLLZZLAGORU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
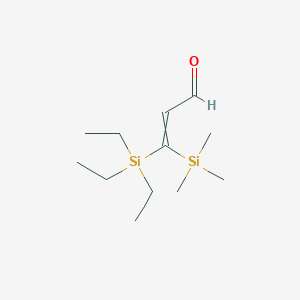
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
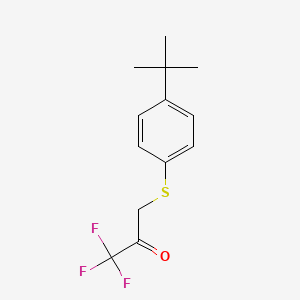
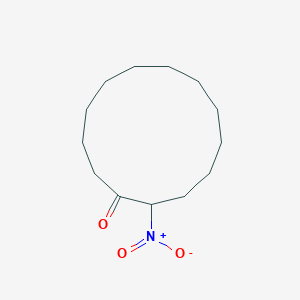
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
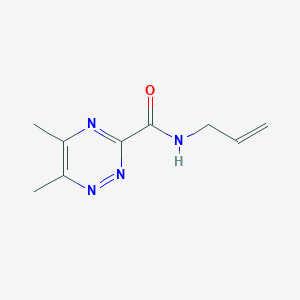

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
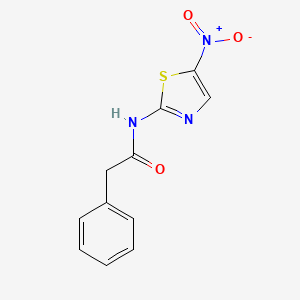
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
